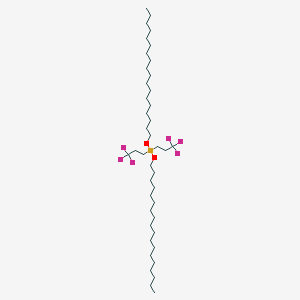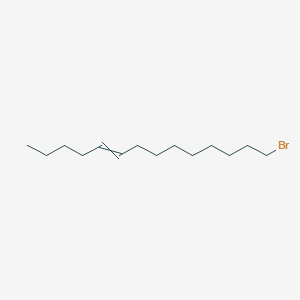![molecular formula C16H18S2 B14507438 Benzene, 1,1'-[butylidenebis(thio)]bis- CAS No. 64269-39-2](/img/structure/B14507438.png)
Benzene, 1,1'-[butylidenebis(thio)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’-[butylidenebis(thio)]bis-: is an organic compound with the molecular formula C16H18S2 It is a derivative of benzene, where two benzene rings are connected by a butylidene bridge with sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-[butylidenebis(thio)]bis- typically involves the reaction of benzene derivatives with butylidene and sulfur-containing reagents. One common method is the ortho-lithiation of benzenethiol using butyl lithium (BuLi), followed by sulfidation . The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production methods for Benzene, 1,1’-[butylidenebis(thio)]bis- are not well-documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, with considerations for cost, yield, and safety.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1,1’-[butylidenebis(thio)]bis- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Halogenated or nitrated benzene derivatives.
Applications De Recherche Scientifique
Benzene, 1,1’-[butylidenebis(thio)]bis- has several applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’-[butylidenebis(thio)]bis- involves its interaction with molecular targets through its sulfur atoms and aromatic rings. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The compound’s ability to undergo oxidation and reduction reactions makes it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Benzene, 1,1’-butylidenebis-: (C16H18)
Benzene, 1,1’-(1-butenylidene)bis-: (C16H16)
Comparison:
- The sulfur atoms in Benzene, 1,1’-[butylidenebis(thio)]bis- allow for additional reactivity, such as oxidation and reduction, which are not possible in the sulfur-free analogs .
Benzene, 1,1’-[butylidenebis(thio)]bis-: is unique due to the presence of sulfur atoms, which impart distinct chemical properties compared to its analogs without sulfur.
Propriétés
Numéro CAS |
64269-39-2 |
|---|---|
Formule moléculaire |
C16H18S2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
1-phenylsulfanylbutylsulfanylbenzene |
InChI |
InChI=1S/C16H18S2/c1-2-9-16(17-14-10-5-3-6-11-14)18-15-12-7-4-8-13-15/h3-8,10-13,16H,2,9H2,1H3 |
Clé InChI |
NATXDJXEIIDDHS-UHFFFAOYSA-N |
SMILES canonique |
CCCC(SC1=CC=CC=C1)SC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


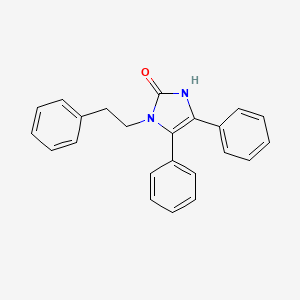
![N,N-Diethyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]aniline](/img/structure/B14507368.png)

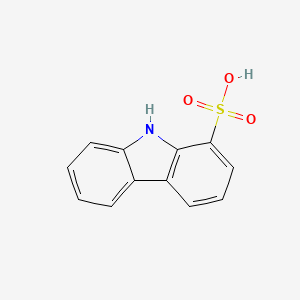
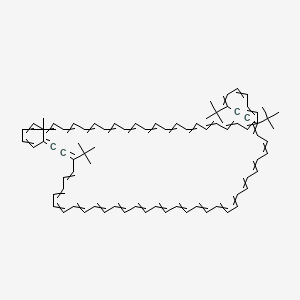


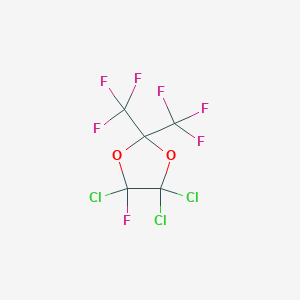
![7-Oxo-5,7-dihydro[2]benzopyrano[4,3-b][1]benzopyran-10-yl acetate](/img/structure/B14507408.png)
